Lipophilicity (XLogP3-AA) Comparison: 3,5-Difluoro vs. 3,4-Difluoro vs. Non-Fluorinated Phenyl Analogs
The 3,5-difluoro substitution pattern on the 4-phenyl ring confers a distinct lipophilicity profile compared to the 3,4-difluoro regioisomer and the non-fluorinated parent compound. The target compound [1] exhibits a computed XLogP3-AA value of 1.6, while the 3,4-difluoro isomer (CAS 1198286-37-1) and the non-fluorinated 1-methyl-4-phenylpiperidin-4-ol (CAS 4972-68-3) display XLogP3 values of 1.7 and 1.9 [2], respectively. This represents a 0.1–0.3 log unit difference between the target and its closest comparators, which can translate to meaningful shifts in membrane permeability, aqueous solubility, and protein binding in a lead optimization context.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 3,4-Difluoro isomer: XLogP3 = 1.7; Non-fluorinated analog: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP = -0.1 vs 3,4-difluoro isomer; ΔXLogP = -0.3 vs non-fluorinated analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025 release); standardized in silico prediction |
Why This Matters
A lower XLogP3-AA for the 3,5-difluoro compound indicates superior aqueous solubility and reduced non-specific binding potential relative to the 3,4-isomer and the non-fluorinated analog, making it a potentially more developable fragment starting point.
- [1] PubChem. (2025). Computed Properties for CID 49760737. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 78670: 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. View Source
